Cas no 954230-95-6 (5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid)

954230-95-6 structure
اسم المنتج:5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid
كاس عدد:954230-95-6
وسط:C8H5NO3S
ميغاواط:195.195200681686
CID:4667256
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic Acid
- 5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid
-
- نواة داخلي: 1S/C8H5NO3S/c10-8(11)5-4-9-12-7(5)6-2-1-3-13-6/h1-4H,(H,10,11)
- مفتاح Inchi: ASSDHSCKHFBLII-UHFFFAOYSA-N
- ابتسامات: O1C(C2SC=CC=2)=C(C(O)=O)C=N1
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
TRC | B588128-10mg |
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic Acid |
954230-95-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-115593-0.05g |
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid |
954230-95-6 | 95.0% | 0.05g |
$92.0 | 2025-02-21 | |
Enamine | EN300-115593-0.5g |
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid |
954230-95-6 | 95.0% | 0.5g |
$310.0 | 2025-02-21 | |
Enamine | EN300-115593-5.0g |
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid |
954230-95-6 | 95.0% | 5.0g |
$1149.0 | 2025-02-21 | |
Enamine | EN300-115593-10.0g |
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid |
954230-95-6 | 95.0% | 10.0g |
$1702.0 | 2025-02-21 | |
Chemenu | CM466272-1g |
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid |
954230-95-6 | 95%+ | 1g |
$492 | 2024-07-18 | |
Ambeed | A1025229-1g |
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid |
954230-95-6 | 95% | 1g |
$527.0 | 2024-04-15 | |
Aaron | AR01A2P7-2.5g |
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid |
954230-95-6 | 95% | 2.5g |
$1092.00 | 2025-03-29 | |
A2B Chem LLC | AV48575-250mg |
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid |
954230-95-6 | 95% | 250mg |
$242.00 | 2024-07-18 | |
A2B Chem LLC | AV48575-100mg |
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid |
954230-95-6 | 95% | 100mg |
$181.00 | 2024-07-18 |
5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid الوثائق ذات الصلة
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
954230-95-6 (5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid) منتجات ذات صلة
- 1946820-88-7((2R,3S)-ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate)
- 1171727-15-3(N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-3,5-dimethylbenzamide)
- 1804491-01-7(5-Chloro-2-(difluoromethyl)-3-methyl-6-(trifluoromethyl)pyridine)
- 91857-98-6(3-(4-Bromophenyl)-1H-pyrazol-4-amine)
- 1806380-63-1(1-(2-Bromo-3-ethylphenyl)propan-1-one)
- 2229152-47-8(1-(3-methoxy-4-methylphenyl)-2-methylpropan-2-ol)
- 1219967-75-5(3-{(2,4-Dichlorobenzyl)oxymethyl}pyrrolidinehydrochloride)
- 1806382-09-1(1-Bromo-1-(4-bromo-3-hydroxyphenyl)propan-2-one)
- 1912445-95-4(4-Bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide)
- 2172320-32-8(2-(1-amino-octahydropentalen-1-yl)acetamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:954230-95-6)5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid

نقاء:99%
كمية:1g
الأسعار ($):474.0